

Akt-IN-14 discovery and synthesis

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Compound of Interest		
Compound Name:	Akt-IN-14	
Cat. No.:	B12385200	Get Quote

An in-depth analysis of **Akt-IN-14**, a potent and selective pan-Akt inhibitor, reveals its significance in the landscape of oncological drug discovery. This technical guide delves into the core aspects of its discovery, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

Akt-IN-14 was developed as a highly selective inhibitor of the Akt serine/threonine kinase family (Akt1, Akt2, and Akt3). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of numerous human cancers. This makes the Akt kinase a prime therapeutic target. **Akt-IN-14** emerged from research efforts to identify compounds with potent pan-Akt inhibitory activity and favorable drug-like properties, including oral bioavailability. Its discovery was detailed in patent literature, highlighting its novel chemical scaffold designed for high-affinity binding to the ATP-binding pocket of the Akt kinase domain.

Quantitative Biological Data

The inhibitory activity and selectivity of **Akt-IN-14** have been characterized through various biochemical and cellular assays. The data presented below summarizes its potency against the three Akt isoforms and its selectivity against other related kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Akt-IN-14



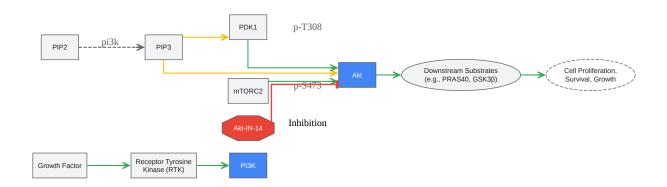
Kinase Target	IC50 (nM)
Akt1	3.8
Akt2	19
Akt3	13

Table 2: Cellular Activity of Akt-IN-14

Cell Line	Assay Type	IC50 (nM)
LNCaP	p-PRAS40 (T246) Inhibition	130
BT474	Cell Proliferation	350

Mechanism of Action: PI3K/Akt Signaling Pathway

Akt-IN-14 functions as an ATP-competitive inhibitor, binding to the kinase domain of Akt isoforms and preventing the phosphorylation of its downstream substrates. This action effectively blocks the signal transduction cascade responsible for promoting cell growth and survival.



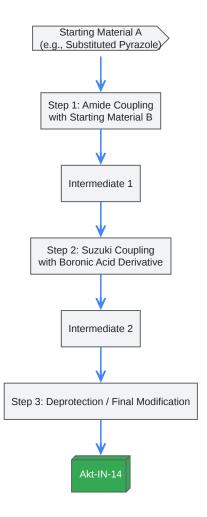
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Caption: PI3K/Akt signaling pathway and the inhibitory action of Akt-IN-14.



Chemical Synthesis

The synthesis of **Akt-IN-14** is a multi-step process. A representative synthetic workflow is outlined below, starting from commercially available precursors. This process typically involves key steps such as amide coupling and Suzuki coupling reactions to construct the core molecular framework.



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Caption: Generalized synthetic workflow for the production of Akt-IN-14.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key assays used in the characterization of **Akt-IN-14**.



Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantitatively measures the binding of the inhibitor to the kinase of interest.

- Reagent Preparation: Prepare a solution of the test compound (Akt-IN-14) at various concentrations. Prepare assay buffer containing TR-FRET dilution buffer, a fluorescently labeled ATP-competitive tracer, Eu-labeled anti-tag antibody, and the target Akt kinase (Akt1, Akt2, or Akt3).
- Assay Procedure:
 - Dispense 2.5 μL of the test compound solution into wells of a 384-well plate.
 - Add 2.5 μL of the kinase/antibody mixture to each well.
 - Add 5 μL of the tracer solution to initiate the binding reaction.
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Workflow for a time-resolved fluorescence energy transfer (TR-FRET) kinase assay.

Protocol 2: Cellular Western Blot for p-Akt Substrate Inhibition

This assay determines the ability of the compound to inhibit Akt activity within a cellular context by measuring the phosphorylation of a known Akt substrate, such as PRAS40.

Cell Culture and Treatment:



- Culture a relevant cancer cell line (e.g., LNCaP) in appropriate media until approximately 80% confluency.
- Starve cells in serum-free media for 12-24 hours.
- Pre-treat cells with various concentrations of Akt-IN-14 for 1-2 hours.
- Stimulate the PI3K/Akt pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

Protein Extraction:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
- Determine protein concentration using a BCA assay.

· Western Blotting:

- Separate 20-40 μg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated PRAS40 (p-PRAS40 T246).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.



- Data Analysis: Quantify band intensity using densitometry software. Normalize the p-PRAS40 signal to a loading control (e.g., β-actin or total PRAS40) to determine the concentration-dependent inhibition and calculate the IC₅₀ value.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com